

understanding the mass spectrum of Flufenamic acid- $^{13}\text{C}_6$

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Compound of Interest

Compound Name: Flufenamic acid- $^{13}\text{C}_6$

Cat. No.: B15618089

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An In-depth Technical Guide to the Mass Spectrum of Flufenamic Acid- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrum of Flufenamic acid- $^{13}\text{C}_6$, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. While specific experimental data for the $^{13}\text{C}_6$ -labeled variant is not readily available in public databases, its mass spectral behavior can be reliably predicted based on the well-documented fragmentation of unlabeled Flufenamic acid. This document outlines the predicted fragmentation patterns, provides a detailed experimental protocol for analysis, and presents key information in a structured format for clarity and ease of use.

Molecular Structure and Isotopic Labeling

Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) from the anthranilic acid derivative class.^[1] The $^{13}\text{C}_6$ variant is labeled with six heavy carbon atoms in the benzoic acid ring, leading to a predictable mass shift.

- Flufenamic Acid: $\text{C}_{14}\text{H}_{10}\text{F}_3\text{NO}_2$
 - Molecular Weight: 281.23 g/mol ^[2]
- Flufenamic Acid- $^{13}\text{C}_6$: $\text{C}_8^{13}\text{C}_6\text{H}_{10}\text{F}_3\text{NO}_2$
 - Molecular Weight: 287.25 g/mol

The six ^{13}C atoms are incorporated into the anthranilic acid portion of the molecule. This specific labeling is critical for its use as an internal standard, as the labeled ring is a stable part of the molecule and is retained in major fragments, allowing for accurate quantification in complex matrices.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of Flufenamic acid- $^{13}\text{C}_6$ is expected to mirror that of the unlabeled compound, with a +6 Da shift for the molecular ion and any fragments containing the labeled phenyl ring. The primary ionization techniques for such molecules are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI-MS)

In negative ion mode ESI-MS, the deprotonated molecule $[\text{M}-\text{H}]^-$ is the most abundant ion. For Flufenamic acid- $^{13}\text{C}_6$, this would be observed at m/z 286.08. Fragmentation of this precursor ion via collision-induced dissociation (CID) is predicted to yield the following major fragments:

Feature	Flufenamic Acid (m/z)	Flufenamic Acid- $^{13}\text{C}_6$ (m/z)	Description
Precursor Ion $[\text{M}-\text{H}]^-$	280.06	286.08	Deprotonated molecule
Fragment 1	236.07	242.09	Loss of CO_2 (44 Da)
Fragment 2	216.06	222.08	Loss of CO_2 and HF (64 Da)
Fragment 3	167.06	173.08	Cleavage of the amine bond

Electron Ionization (EI-MS)

Under EI conditions, the molecular ion ($\text{M}^{+\cdot}$) is typically observed, followed by characteristic fragmentation.

Feature	Flufenamic Acid (m/z)	Flufenamic Acid- ¹³ C ₆ (m/z)	Description
Molecular Ion [M] ⁺	281	287	Radical cation
Fragment 1	264	270	Loss of OH (17 Da)
Fragment 2	236	242	Loss of COOH radical (45 Da)
Fragment 3	216	222	Subsequent loss of HF (20 Da)

Experimental Protocol: LC-MS/MS Analysis

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flufenamic acid using its ¹³C₆-labeled internal standard.

Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and ensure accurate quantification.^{[3][4][5]} A common method for plasma or serum is protein precipitation.

- **Spiking:** To 100 µL of plasma, add 10 µL of Flufenamic acid-¹³C₆ internal standard solution (e.g., 1 µg/mL in methanol).
- **Precipitation:** Add 300 µL of cold acetonitrile to precipitate proteins.
- **Vortexing:** Vortex the mixture for 1 minute.
- **Centrifugation:** Centrifuge at 10,000 x g for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

Mass Spectrometry

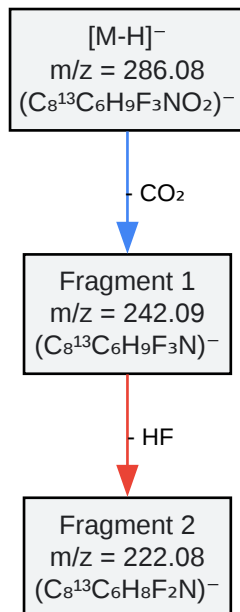
Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Flufenamic Acid	280.1	236.1	15
Flufenamic Acid- ¹³ C ₆	286.1	242.1	15

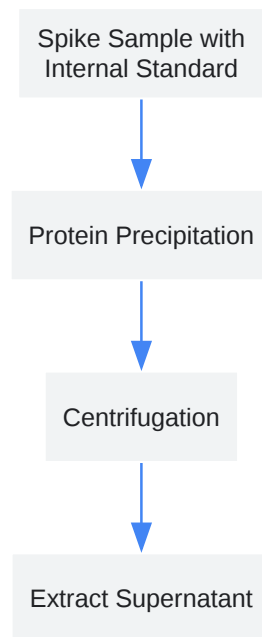
Visualizations

Predicted ESI-MS/MS Fragmentation Pathway

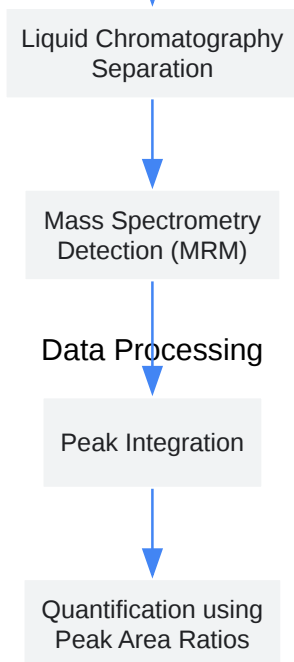
Predicted ESI-MS/MS Fragmentation of Flufenamic Acid- $^{13}\text{C}_6$ 

General LC-MS/MS Experimental Workflow

Sample Preparation



LC-MS/MS Analysis

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